Thiopental

Overview

Description

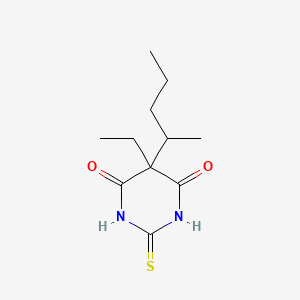

Thiopental (sodium 5-ethyl-4,6-dioxo-5-(pentan-2-yl)-1,4,5,6-tetrahydropyrimidine-2-thiolate) is an ultra-short-acting barbiturate used primarily for anesthesia induction and procedural sedation. It exerts its effects via agonism at γ-aminobutyric acid type A (GABAA) receptors, enhancing inhibitory neurotransmission and suppressing cortical activity . Key properties include:

- Rapid onset (30–60 seconds) due to high lipid solubility and efficient blood-brain barrier penetration.

- Short duration (5–10 minutes) due to redistribution from the brain to peripheral tissues, rather than metabolism .

- Metabolism: Primarily hepatic, converting to inactive metabolites like 5-ethyl-5-(1'-methyl-3'-hydroxybutyl)-2-thiobarbituric acid and pentobarbital .

This compound’s clinical use has declined in regions like North America and Europe due to safety concerns, but it remains prevalent in Japan and other countries for procedural sedation and anesthesia .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiopental sodium typically begins with the reaction of ethyl malonate with 2-bromopentane in the presence of sodium ethoxide. This reaction produces a substituted malonic ester, which is then cyclized with thiourea to form the thiobarbiturate ring system. The final product is obtained by neutralizing the thiobarbiturate with sodium hydroxide .

Industrial Production Methods: Industrial production of this compound sodium follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is typically crystallized and purified to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Thiopental sodium undergoes several types of chemical reactions, including:

Oxidation: this compound sodium can be oxidized to form various metabolites.

Reduction: It can be reduced under specific conditions to yield different products.

Substitution: The compound can undergo substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products Formed:

Oxidation: Pentobarbital and other metabolites.

Reduction: Various reduced forms of the thiobarbiturate ring.

Substitution: Halogenated this compound derivatives.

Scientific Research Applications

Anesthesia

Induction of General Anesthesia

- Sodium thiopental is predominantly used for the induction phase of general anesthesia. It acts rapidly, causing unconsciousness within 30 to 45 seconds after intravenous injection. The typical dosage ranges from 4 to 6 mg/kg for adults and varies for pediatric and obstetric patients .

Comparison with Other Agents

- While this compound was once a standard agent for anesthesia induction, its use has decreased with the advent of newer agents like propofol. However, it remains relevant for rapid-sequence induction, particularly in emergency settings and obstetrics due to its quick onset of action .

Veterinary Medicine

- In veterinary practice, this compound is utilized for inducing anesthesia in animals. Its pharmacokinetics can vary significantly based on the animal's body composition; lean breeds may experience prolonged recovery times due to the drug's redistribution to fat tissues .

Neuroprotective Effects

Postoperative Neurological Outcomes

- Recent studies indicate that this compound may have neuroprotective properties during surgeries involving the brain. A retrospective cohort study involving 491 patients undergoing surgical clipping of unruptured intracranial aneurysms demonstrated that patients receiving this compound had a significantly lower incidence of postoperative neurological complications (5.5% vs. 17.1%) compared to those who did not receive it .

Mechanisms of Action

- The proposed mechanisms for this compound's neuroprotective effects include:

- Cerebral Oxygenation Improvement: this compound modulates N-methyl-D-aspartate (NMDA) receptors, reducing cerebral metabolic oxygen consumption.

- Inverse Steal Phenomenon: It redistributes blood flow from hyper-perfused to hypo-perfused areas of the brain.

- Antioxidative Properties: this compound inhibits hydroxyl radical generation, which can mitigate oxidative stress during ischemic events .

Therapeutic Uses

Control of Convulsive Disorders

- This compound is also employed as an adjunct treatment for various convulsive disorders, including status epilepticus. Its ability to induce rapid sedation makes it a valuable tool in managing refractory seizures .

Reduction of Intracranial Pressure

- The compound has been utilized to reduce intracranial pressure in patients with conditions such as traumatic brain injury or intracranial hypertension, provided controlled ventilation is maintained during administration .

Table 1: Comparison of this compound and Propofol in Anesthesia Induction

| Feature | This compound | Propofol |

|---|---|---|

| Onset Time | 30-45 seconds | 30 seconds |

| Duration of Action | Short (5-10 minutes) | Short (5-10 minutes) |

| Recovery Time | Variable (depends on dose) | Rapid |

| Common Use | Induction | Induction & Maintenance |

Table 2: Postoperative Neurological Complications

| Group | Incidence (%) | Odds Ratio (95% CI) |

|---|---|---|

| This compound Group | 5.5 | 0.26 (0.13 to 0.50) |

| Non-Thiopental Group | 17.1 | Reference |

Case Studies

Case Study: Neuroprotection During Aneurysm Surgery

In a study involving patients undergoing clipping of unruptured intracranial aneurysms, those administered this compound showed a marked reduction in postoperative neurological deficits compared to those who did not receive the drug. This supports the hypothesis that this compound may provide significant neuroprotective benefits during high-risk neurosurgical procedures .

Case Study: Management of Refractory Seizures

A clinical observation involved a two-year-old child with refractory seizures who was treated with continuous infusion of sodium this compound. The treatment resulted in effective seizure control while monitoring revealed transient hypernatremia, highlighting the need for careful management during this compound administration .

Mechanism of Action

Thiopental sodium exerts its effects by binding to a distinct site on the gamma-aminobutyric acid (GABA) receptor, specifically the GABA-A receptor. This binding increases the duration for which the chloride ion channel remains open, thereby enhancing the inhibitory effect of GABA in the central nervous system. This leads to sedation, hypnosis, and anesthesia .

Comparison with Similar Compounds

Thiopental vs. Propofol

| Parameter | This compound | Propofol |

|---|---|---|

| Mechanism | GABAA agonist | GABAA agonist |

| Onset/Duration | Rapid onset (30–60 s), short duration | Rapid onset (15–45 s), shorter duration |

| Recovery Time | Slower recovery due to redistribution | Faster recovery due to rapid metabolism |

| Cardiovascular Effects | Significant blood pressure elevation | Hypotension and vasodilation |

| Respiratory Effects | Dose-dependent respiratory depression | Similar respiratory depression |

| Clinical Use | Procedural sedation (Japan), anesthesia | First-line for sedation/anesthesia |

- Key Findings :

- This compound causes a greater increase in systolic and diastolic blood pressure during electroconvulsive therapy (ECT) compared to propofol .

- Recovery to consciousness is faster with this compound in cesarean sections, attributed to redistribution rather than metabolism .

- Propofol is preferred for its predictable pharmacokinetics and lower risk of cumulative effects .

This compound vs. Midazolam

| Parameter | This compound | Midazolam |

|---|---|---|

| Mechanism | GABAA agonist | GABAA agonist (benzodiazepine) |

| Onset/Duration | Ultra-short-acting | Intermediate-acting |

| Adverse Effects | Respiratory depression, hypotension | Fewer respiratory effects |

| Synergy with Analgesics | Limited | Strong synergy with opioids |

| Clinical Use | Anesthesia induction | Sedation for procedures |

- Key Findings :

This compound vs. Thiamylal

| Parameter | This compound | Thiamylal |

|---|---|---|

| Chemical Structure | Thiobarbiturate | Thiobarbiturate (structural analog) |

| Metabolism | Hepatic oxidation to carboxylic acid | Similar oxidative pathways |

| Allergic Cross-Reactivity | High with thiamylal | High with this compound |

| Clinical Use | Anesthesia, procedural sedation | Pediatric MRI sedation |

- Key Findings :

This compound vs. Pentobarbital

| Parameter | This compound | Pentobarbital |

|---|---|---|

| Mechanism | GABAA agonist | GABAA agonist |

| Metabolism | Oxidized to carboxylic acid (major) | Oxidized to alcohol and acid (equal) |

| Duration of Action | Ultra-short-acting | Long-acting |

| Clinical Use | Anesthesia induction | Status epilepticus, euthanasia |

- Key Findings :

This compound vs. Ketamine

| Parameter | This compound | Ketamine |

|---|---|---|

| Mechanism | GABAA agonist | NMDA receptor antagonist |

| Hemodynamic Stability | Hypotension | Maintains blood pressure |

| Psychomimetic Effects | None | Hallucinations, dissociative effects |

| Clinical Use | Anesthesia induction | Trauma, pediatric sedation |

- Key Findings: Ketamine produces ethanol-like perceptual changes, whereas this compound lacks psychomimetic effects . Ketamine is preferred in hemodynamically unstable patients due to its sympathomimetic properties .

Critical Considerations

- Age-Related Sensitivity : this compound’s initial distribution volume decreases with age, leading to higher plasma concentrations and prolonged effects in elderly patients .

- Stability : this compound solutions remain stable for 6–7 days post-reconstitution, contradicting manufacturer recommendations for 24-hour disposal .

- Drug Interactions: Coadministration with meloxicam enhances this compound’s antinociceptive effects but exacerbates respiratory depression .

Biological Activity

Thiopental, a barbiturate anesthetic, has been widely used in clinical settings for its rapid onset and short duration of action. Its primary application is as an induction agent for anesthesia, but it has also been investigated for its neuroprotective properties and effects on cerebral metabolism. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, clinical applications, and research findings.

- Chemical Formula : C11H18N2NaO2S

- Molar Mass : 232.235 g/mol

- Mechanism of Action : this compound enhances the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) activity at GABA_A receptors, leading to increased neuronal inhibition and sedation.

Neuropharmacological Effects

This compound's impact on the central nervous system (CNS) is multifaceted. It not only induces anesthesia but also alters neuronal activity and brain metabolism.

- Cortical EEG Activity : Studies have shown that this compound significantly reduces spontaneous neuronal activity and affects EEG patterns. The drug induces a hypoxic stage characterized by hyperactivity, followed by a narcotic stage where motor activity is blocked, leading to flattened EEG oscillations .

- Energy Metabolism : this compound disrupts brain energy metabolism, which is crucial for maintaining consciousness. It has been observed that this compound blocks energy-dependent neuronal reactions, resulting in a loss of consciousness and adaptive functions of the CNS .

- Neuroprotective Effects : Research indicates that this compound may provide neuroprotection during conditions such as traumatic brain injury (TBI) and circulatory arrest. A study showed that this compound administration reduced postoperative neurological complications in patients undergoing surgical clipping of unruptured intracranial aneurysms . The odds ratio for neurological complications was significantly lower in the this compound group compared to controls (0.26; 95% CI 0.13 to 0.51) .

Comparative Efficacy

In clinical comparisons with other agents, this compound has demonstrated superior efficacy:

- In a study comparing this compound with pentobarbital for controlling intracranial hypertension, this compound was found to be more effective (50% vs. 82% uncontrolled ICP) .

- Another study indicated that intraoperative use of this compound led to better neurological outcomes than alternatives like ketofol, which showed a higher incidence of respiratory complications .

Case Study 1: this compound in TBI Management

A retrospective analysis involving 491 patients undergoing aneurysm clipping revealed that those receiving this compound had a significantly lower incidence of postoperative neurological complications (5.5% vs. 17.1%) . This suggests its potential role in improving outcomes post-surgery.

Case Study 2: Neuroprotective Properties

In animal studies, this compound has shown promise in providing cerebral protection during ischemic events. The drug's neuroprotective capacity was highlighted during experiments involving circulatory arrest, where it effectively preserved neurological function .

Summary of Findings

| Study Focus | Findings | Statistical Significance |

|---|---|---|

| This compound vs Pentobarbital | More effective in controlling ICP | P = 0.03 |

| Postoperative Outcomes | Lower complications with this compound | OR = 0.26 (95% CI 0.13 to 0.51) |

| Neuroprotection during Circulatory Arrest | Effective preservation of neurological function | Not specified |

Q & A

Basic Research Question: How should experimental designs account for thiopental’s pharmacokinetic variability when monitoring central nervous system (CNS) effects?

Methodological Answer:

this compound’s rapid redistribution and nonlinear pharmacokinetics require protocols to standardize dosing intervals, infusion rates, and biological sampling. For example, in studies measuring evoked potentials (e.g., brainstem auditory or somatosensory responses), baseline measurements should be recorded pre-induction, followed by repeated post-infusion assessments at fixed intervals (e.g., 5, 10, 15 minutes) to correlate serum concentrations with neurophysiological changes. Use high-performance liquid chromatography (HPLC) for precise serum this compound quantification and repeated-measures ANOVA to analyze latency/amplitude changes . Control variables like body temperature, hemodynamics, and ventilation (e.g., end-tidal CO₂) to isolate drug-specific effects .

Advanced Research Question: How do population pharmacokinetic models resolve contradictions in age-related this compound dose requirements?

Methodological Answer:

Traditional two-stage pharmacokinetic models may fail to capture rapid intercompartment clearance changes in aging populations. Advanced approaches like nonlinear mixed-effects modeling (NONMEM) with a three-compartment structure can quantify age-dependent reductions in rapid intercompartment clearance (27–34% decline between ages 35–80). This explains decreased induction doses in elderly patients without invoking altered brain sensitivity. Validate models using EEG spectral edge data and semiparametric effect modeling to decouple disequilibrium between serum concentrations and CNS effects .

Basic Research Question: What statistical methods are optimal for analyzing dose-dependent this compound effects on cellular or organ systems?

Methodological Answer:

For dose-response studies (e.g., this compound-induced lymphocyte apoptosis), use one-way ANOVA with post hoc Tukey tests to identify threshold concentrations for significant effects. In clinical trials, employ robust multiple linear regression to handle outliers in variables like age, weight, and cardiac output. For example, cardiac output and age jointly explain 88% of variability in EEG-based dose requirements, with Bonferroni corrections for multiple comparisons .

Advanced Research Question: How can hysteresis in this compound’s concentration-effect relationship be addressed in pharmacodynamic modeling?

Methodological Answer:

Hysteresis arises from disequilibrium between serum concentrations and CNS effects. Semiparametric effect modeling removes this artifact by first aligning spectral edge (EEG) data with predicted effect-site concentrations. The sigmoid Emax model then quantifies parameters (E₀, Emax, IC₅₀) without assuming equilibrium. This approach confirms no age-related changes in brain sensitivity to this compound, despite altered pharmacokinetics .

Basic Research Question: What factors determine variability in this compound induction doses across demographic groups?

Methodological Answer:

Key determinants include age, lean body mass, and cardiac output. For clinical endpoints (e.g., loss of consciousness), age, weight, and gender explain 76% of variability. For EEG endpoints, age, cardiac output, and lean body mass account for 87–88%. Use multivariate regression with differential weighting to mitigate outlier effects and validate with cross-population studies (e.g., elderly vs. young cohorts) .

Advanced Research Question: How can translational models bridge this compound’s CNS effects to peripheral organ protection (e.g., renal ischemia)?

Methodological Answer:

Isolated organ perfusion systems (e.g., renal transplantation models) allow direct testing of this compound’s metabolic suppression in peripheral tissues. Pre-treat donor organs with this compound to reduce basal metabolic rates during cold ischemia. Measure biomarkers like ATP depletion, lactate dehydrogenase (LDH), and histopathological damage. Compare outcomes against controls without this compound to quantify cytoprotective efficacy .

Basic Research Question: How does protein binding influence this compound’s anesthetic termination and variability in special populations (e.g., pregnancy)?

Methodological Answer:

this compound’s free fraction (14.4% ± 0.3%) determines its active concentration. In pregnancy, increased volume of distribution (Vdss: 288 L vs. nonpregnant 180 L) and prolonged elimination half-life (26.1 vs. 12.6 hours) elevate fetal exposure. Use gas chromatography to measure maternal/fetal plasma ratios and NONMEM to model placental transfer kinetics .

Advanced Research Question: What methodologies best assess this compound’s cerebral metabolic effects during neuroprotective dosing?

Methodological Answer:

Intraoperative Neurotrend probes or microdialysis can monitor brain tissue PO₂, pH, and lactate during this compound-induced burst suppression. Compare against vasodilators like desflurane, which increase PO₂ (70%) but lack metabolic suppression. Use repeated-measures ANOVA to analyze ischemic lactic acidosis inhibition during temporary artery occlusion .

Q. Data Synthesis Table

Properties

IUPAC Name |

5-ethyl-5-pentan-2-yl-2-sulfanylidene-1,3-diazinane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2S/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUJDSEJGGMCXSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C1(C(=O)NC(=S)NC1=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023653 | |

| Record name | Thiopental | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Thiopental | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014737 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.98e-02 g/L | |

| Record name | Thiopental | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014737 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

76-75-5, 71-73-8 | |

| Record name | (±)-Thiopental | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiopental [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiopental | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00599 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thiopental | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethyl-5-(1-methylbutyl)-2-thiobarbituric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.896 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Thiopental sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.694 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOPENTAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JI8Z5M7NA3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Thiopental | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7791 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thiopental | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014737 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.